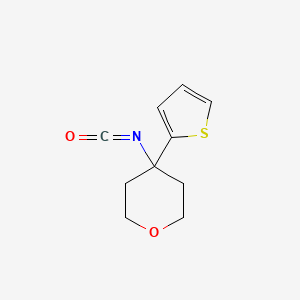
4-Isocyanato-4-(thiophen-2-yl)oxane
Descripción general
Descripción
4-Isocyanato-4-(thiophen-2-yl)oxane is a chemical compound that belongs to the family of isocyanates. It is commonly used as a photoinitiator in the printing industry, where it is added to inks and coatings to initiate the polymerization process upon exposure to UV light. This compound is known for its unique structure, which includes an isocyanate group and a thiophene ring, making it versatile for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-4-(thiophen-2-yl)oxane typically involves the reaction of thiophene derivatives with isocyanates. One common method is the reaction of thiophene-2-carboxylic acid with phosgene to form thiophene-2-carbonyl chloride, which is then reacted with an appropriate amine to yield the desired isocyanate compound . The reaction conditions often require the use of inert atmospheres, such as nitrogen, and solvents like dimethylbenzene to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of raw materials, precise control of reaction temperatures, and the use of catalysts to enhance reaction rates. Safety measures are crucial due to the toxic nature of isocyanates and the potential hazards associated with their production .
Análisis De Reacciones Químicas
Types of Reactions
4-Isocyanato-4-(thiophen-2-yl)oxane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols are used under mild conditions to form the corresponding ureas or carbamates.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene amines.
Substitution: Ureas or carbamates derived from the isocyanate group.
Aplicaciones Científicas De Investigación
4-Isocyanato-4-(thiophen-2-yl)oxane has diverse applications in scientific research:
Chemistry: Used in the synthesis of novel polymers and materials due to its reactive isocyanate group.
Biology: Employed in the development of bioconjugates and labeling of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.
Mecanismo De Acción
The mechanism of action of 4-Isocyanato-4-(thiophen-2-yl)oxane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to initiate polymerization processes and form stable linkages in various applications. The thiophene ring provides additional stability and electronic properties, making it suitable for use in advanced materials and coatings .
Comparación Con Compuestos Similares
Similar Compounds
4-Isocyanato-4-thien-2-yltetrahydropyran: Similar structure with a tetrahydropyran ring instead of an oxane ring.
Phenyl isocyanate: Contains a phenyl group instead of a thiophene ring.
Methyl isocyanate: A simpler isocyanate with a methyl group.
Uniqueness
4-Isocyanato-4-(thiophen-2-yl)oxane is unique due to its combination of an isocyanate group and a thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring UV initiation and stability under various conditions .
Propiedades
IUPAC Name |
4-isocyanato-4-thiophen-2-yloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-8-11-10(3-5-13-6-4-10)9-2-1-7-14-9/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJWJYYYKMFRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640372 | |
| Record name | 4-Isocyanato-4-(thiophen-2-yl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-63-3 | |
| Record name | Tetrahydro-4-isocyanato-4-(2-thienyl)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isocyanato-4-(thiophen-2-yl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



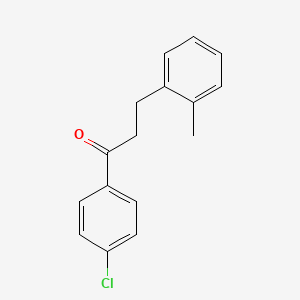

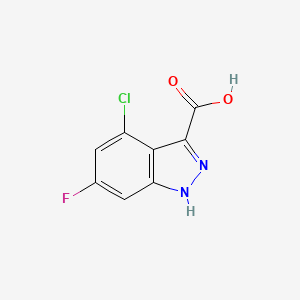
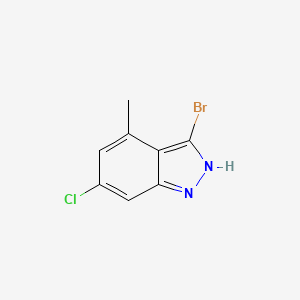
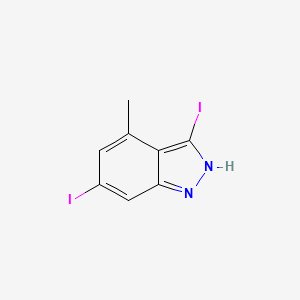
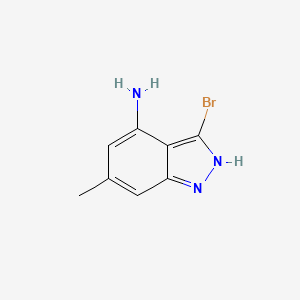


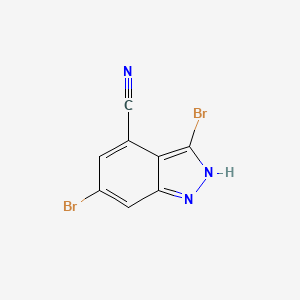


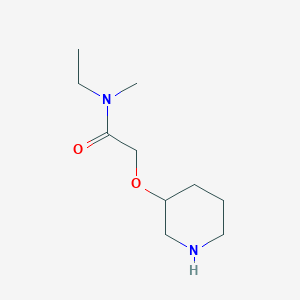
![4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1614068.png)
